molecular formula C12H18ClNO B1418675 4-(Phenoxymethyl)piperidine hydrochloride CAS No. 63608-13-9

4-(Phenoxymethyl)piperidine hydrochloride

Cat. No.: B1418675
CAS No.: 63608-13-9
M. Wt: 227.73 g/mol
InChI Key: XRWWXZPTHSCQPJ-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)piperidine hydrochloride (CAS: 63608-13-9) is a piperidine derivative with a phenoxymethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₁₈ClNO, and it has a molecular weight of 227.73 g/mol . Structurally, the compound consists of a piperidine core attached to a phenoxymethyl group (–CH₂–O–C₆H₅), which confers unique physicochemical properties. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Key properties include:

  • Storage: Requires an inert atmosphere at room temperature.
  • Hazards: Classified with GHS warnings for skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
  • Applications: Primarily used in pharmaceutical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents or receptor ligands due to the piperidine scaffold’s bioactivity .

Properties

IUPAC Name

4-(phenoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWWXZPTHSCQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979820
Record name 4-(Phenoxymethyl)piperidine--hydrogen chloride (1/1)
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Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63608-13-9
Record name Piperidine, 4-(phenoxymethyl)-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenoxymethyl)piperidinium chloride
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Record name 4-(Phenoxymethyl)piperidine--hydrogen chloride (1/1)
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Record name 4-(phenoxymethyl)piperidinium chloride
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Preparation Methods

Key Steps in Piperidine Synthesis

  • Acylation : This step involves the introduction of an acyl group to the piperidine ring, often using acyl chlorides or anhydrides.
  • Sulfonation : This involves the introduction of a sulfonyl group, typically using sulfonyl chlorides.
  • Substitution : This step involves replacing a leaving group with another functional group, often facilitated by nucleophilic substitution reactions.

Analysis and Characterization

Characterization of piperidine derivatives typically involves spectroscopic methods such as NMR, IR, and mass spectrometry. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate was characterized using MS and 1H NMR.

Spectroscopic Analysis

  • NMR : Provides detailed structural information about the compound.
  • IR : Helps identify functional groups present in the molecule.
  • MS : Confirms the molecular weight and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Phenoxymethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Studies

4-(Phenoxymethyl)piperidine hydrochloride has been investigated for its interactions with various neurotransmitter systems. Notably, it shows potential effects on dopamine and serotonin pathways, which are critical in mood regulation and neurological disorders. Preliminary studies suggest that it may possess neuroprotective properties, indicating its potential in treating conditions such as depression and schizophrenia .

Drug Metabolism

Research indicates that this compound interacts with cytochrome P450 enzymes, which play a significant role in drug metabolism. By modulating these enzymes, this compound can influence the pharmacokinetics of other drugs, potentially enhancing their efficacy or altering their safety profiles .

Anticancer Research

There is emerging evidence supporting the anticancer properties of piperidine derivatives, including this compound. Studies have shown that compounds within this class can regulate crucial signaling pathways involved in cancer progression, such as NF-κB and PI3K/Akt pathways . This suggests that the compound could be further explored for its therapeutic potential against various cancers.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of piperidine derivatives, this compound was shown to significantly reduce neuronal apoptosis in vitro when exposed to oxidative stress conditions. The compound's ability to modulate neurotransmitter levels was highlighted as a mechanism for its protective effects against neurodegeneration.

Case Study 2: Drug Interaction Studies

A detailed investigation into the interaction of this compound with cytochrome P450 enzymes revealed that it could inhibit the metabolism of certain antipsychotic medications. This finding suggests that co-administration might require dosage adjustments to avoid adverse effects due to altered metabolic rates .

Mechanism of Action

The mechanism of action of 4-(Phenoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride

  • Molecular Formula: C₁₁H₁₃ClF₃NO
  • Molecular Weight : 279.68 g/mol
  • Key Feature: A trifluoromethyl (–CF₃) group at the 3-position of the phenoxy ring.
  • Impact : The electron-withdrawing –CF₃ group enhances metabolic stability and lipophilicity, making it suitable for drug candidates targeting enzymes or receptors sensitive to halogen interactions .

4-((4-Chloro-3-ethylphenoxy)methyl)piperidine Hydrochloride

  • Molecular Formula: C₁₄H₂₁Cl₂NO
  • Molecular Weight : 290.23 g/mol
  • Key Feature: Chlorine and ethyl substituents at the 4- and 3-positions of the phenoxy ring.

4-(3-Fluorophenoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClFNO
  • Molecular Weight : 195.23 g/mol
  • Key Feature: A fluorine atom at the 3-position of the phenoxy ring.
  • Impact : Fluorine’s small size and electronegativity improve membrane permeability and pharmacokinetic properties, commonly utilized in CNS drugs .

Functional Group Modifications

1-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)butylpiperidine Hydrochloride (3p)

  • Molecular Formula : C₁₇H₂₄ClN₄O
  • Molecular Weight : 336.86 g/mol
  • Key Feature : Incorporates a 1,2,4-triazole ring linked via a butyl chain.
  • Impact : The triazole group enables hydrogen bonding and metal coordination, often exploited in antimicrobial or anticancer agents .

4-(4-Nitrophenyl)piperidine Hydrochloride

  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 242.70 g/mol
  • Key Feature: A nitro (–NO₂) group at the 4-position of the phenyl ring.
  • Impact: The nitro group serves as a strong electron-withdrawing moiety, useful in prodrugs or as a synthetic intermediate for further reduction to amino derivatives .

4-(4-Methylbenzoyl)piperidine Hydrochloride

  • Molecular Formula: C₁₃H₁₈ClNO
  • Molecular Weight : 239.74 g/mol
  • Key Feature: A benzoyl (–CO–C₆H₄–CH₃) group replaces the phenoxymethyl moiety.
  • Impact : The ketone functionality increases polarity and may influence receptor binding through dipole interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Group Notable Property/Application
4-(Phenoxymethyl)piperidine HCl C₁₂H₁₈ClNO 227.73 Phenoxymethyl CNS drug intermediate
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl C₁₁H₁₃ClF₃NO 279.68 –CF₃ Enhanced metabolic stability
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine HCl C₁₄H₂₁Cl₂NO 290.23 –Cl, –CH₂CH₃ Hydrophobic binding
4-(3-Fluorophenoxy)piperidine HCl C₁₁H₁₄ClFNO 195.23 –F Improved PK properties
1-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)butylpiperidine HCl C₁₇H₂₄ClN₄O 336.86 1,2,4-Triazole Antimicrobial activity
4-(4-Nitrophenyl)piperidine HCl C₁₁H₁₅ClN₂O₂ 242.70 –NO₂ Synthetic intermediate

Table 2: Hazard Profile Comparison

Compound Name GHS Hazards Safety Precautions
4-(Phenoxymethyl)piperidine HCl H315, H319, H335 Avoid inhalation, use PPE
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl IRRITANT (MDL) Handle with gloves
4-(Diphenylmethoxy)piperidine HCl Acute toxicity (no data) Follow general lab safety

Biological Activity

4-(Phenoxymethyl)piperidine hydrochloride is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, particularly in cancer treatment and other diseases.

Chemical Structure and Properties

  • Molecular Formula : C12H18ClNO
  • Molecular Weight : 229.73 g/mol
  • InChI Key : XRWWXZPTHSCQPJ-UHFFFAOYSA-N

The compound features a six-membered piperidine ring substituted with a phenoxymethyl group, contributing to its unique biological activity.

Inhibition of Cell Migration and Cycle Arrest

Research indicates that this compound exhibits significant effects on cancer cell behavior. It has been shown to inhibit cell migration and induce cell cycle arrest, which are critical factors in cancer progression and metastasis .

Interaction with Signaling Pathways

The compound interacts with various biochemical pathways essential for cellular function:

  • Cytochrome P450 Interaction : It modulates the activity of cytochrome P450 enzymes, influencing drug metabolism and the bioavailability of other therapeutic agents .
  • Regulation of Apoptosis : By affecting signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, it promotes apoptosis in cancer cells, particularly in breast cancer models .

Anticancer Potential

This compound has shown promise in preclinical studies for its anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through intrinsic pathways involving caspases .
  • Animal Models : Dosage studies in animal models reveal that lower doses enhance metabolic activity while higher doses may lead to toxicity, indicating a dose-dependent response .

Analgesic Effects

Structural modifications related to piperidine derivatives have been linked to enhanced analgesic activity, suggesting potential applications in pain management therapies .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives, including this compound:

  • Antiviral Activity : Compounds related to piperidine structures have demonstrated antiviral properties against HIV-1, indicating a broader therapeutic potential beyond oncology .
  • Cancer Therapy Research : A study focused on the effects of piperidine derivatives on leukemia cells showed significant growth inhibition, establishing a foundation for further development in cancer therapeutics .

Data Summary Table

PropertyDescription
Molecular FormulaC12H18ClNO
Molecular Weight229.73 g/mol
Mechanism of ActionInhibits cell migration; induces apoptosis
Pharmacological ActivitiesAnticancer; analgesic; antiviral
Key StudiesInhibition of K562 leukemia cells; HIV-1 inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Phenoxymethyl)piperidine hydrochloride in laboratory settings?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution, where piperidine reacts with a phenoxymethyl halide (e.g., chloromethyl phenyl ether) under alkaline conditions (e.g., using triethylamine as a base). The reaction is often conducted in anhydrous solvents like dichloromethane or acetonitrile. Post-reaction, the product is purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluted with methanol/dichloromethane). For analogs, sulfonyl or benzoyl derivatives of piperidine are synthesized similarly, as seen in sulfonation and benzoylation reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the structure by identifying peaks for the piperidine ring (δ 1.5–3.5 ppm), phenoxymethyl group (δ 4.2–4.5 ppm for CH2_2), and aromatic protons (δ 6.8–7.3 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm. System suitability tests (e.g., USP standards) ensure resolution from related compounds .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion [M+H]+^+ at m/z corresponding to C12_{12}H16_{16}NO·Cl (exact mass calculated: ~229.7 g/mol) .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent degradation. Stability data for similar piperidine hydrochlorides (e.g., meperidine) indicate a shelf life of ≥5 years under these conditions. Monitor for hygroscopicity, as moisture may hydrolyze the phenoxymethyl group .

Advanced Research Questions

Q. How can researchers mitigate side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Control Reaction Temperature : Excess heat may lead to oxidation of the phenoxy group (forming quinones) or ring-opening of piperidine. Maintain temperatures below 60°C during synthesis.
  • Use Protecting Groups : Temporarily protect the piperidine nitrogen with Boc (tert-butoxycarbonyl) to avoid unwanted alkylation at alternative positions. Deprotect with HCl post-reaction.
  • Monitor Reaction Progress : Thin-layer chromatography (TLC) with iodine staining or UV visualization identifies intermediates and byproducts early .

Q. What strategies resolve co-eluting impurities in HPLC analysis of this compound?

  • Methodological Answer :

  • Optimize Mobile Phase : Adjust the pH (e.g., 0.1% trifluoroacetic acid) or use gradient elution (e.g., 10–90% acetonitrile in water) to improve peak separation.
  • Column Selection : Employ chiral columns (e.g., Chiralpak AD-H) if enantiomeric impurities are suspected. For polar impurities, HILIC (hydrophilic interaction chromatography) columns enhance retention .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for opioid or σ-receptor affinity using radiolabeled ligands (e.g., 3^3H-naloxone for opioid receptors). Compare to known analogs like meperidine (Ki values ~1–10 nM for µ-opioid receptors) .
  • Cellular Toxicity : Use MTT assays in HEK293 or SH-SY5Y cells to determine IC50_{50} values. Piperidine derivatives may exhibit cytotoxicity at concentrations >100 µM .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • Experimental Validation : Measure logP via shake-flask method (octanol/water partition) and compare with computational predictions (e.g., ChemAxon or ACD/Labs).
  • Solubility Profiling : Use dynamic light scattering (DLS) to assess aqueous solubility under physiological pH (1.2–7.4). For discrepancies, consider polymorphism or salt form variations (e.g., hydrochloride vs. free base) .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Phenoxymethyl)piperidine hydrochloride
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